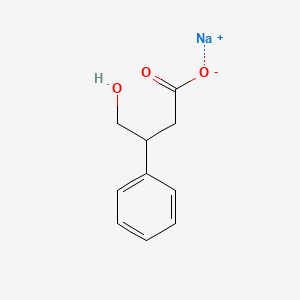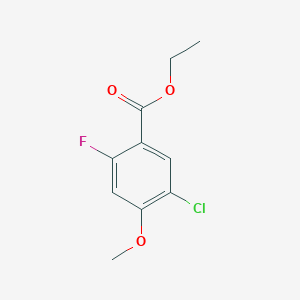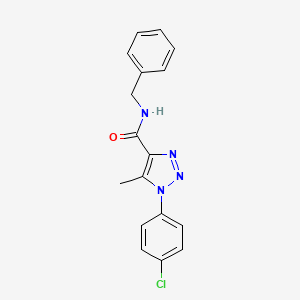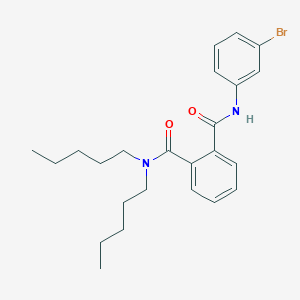
Sodium beta-phenyl-gamma-hydroxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxy-3-phenylbutanoate, also known as sodium β-phenyl-γ-hydroxybutyrate, is a chemical compound with the molecular formula C₁₀H₁₁NaO₃ and a molecular weight of 202.18 g/mol . This compound is a sodium salt of 4-hydroxy-3-phenylbutanoic acid and is characterized by the presence of a phenyl group attached to a butanoate backbone with a hydroxyl group at the γ-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-3-phenylbutanoate typically involves a multi-step reaction process. One common method includes the reduction of 4-phenyl-3-buten-2-one using sodium borohydride (NaBH₄) in methanol, followed by hydrogenation using palladium on carbon (Pd/C) as a catalyst in methanol, and finally neutralization with sodium hydroxide (NaOH) in ethanol .
Industrial Production Methods: Industrial production of sodium 4-hydroxy-3-phenylbutanoate may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4-phenylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products Formed:
Oxidation: 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: 4-phenylbutanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Sodium 4-hydroxy-3-phenylbutanoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity . Additionally, its metabolites provide an alternative pathway for nitrogen excretion in urea cycle disorders .
Comparison with Similar Compounds
Sodium phenylbutyrate: A sodium salt of 4-phenylbutyric acid, used in the treatment of urea cycle disorders and as a histone deacetylase inhibitor.
Uniqueness: Sodium 4-hydroxy-3-phenylbutanoate is unique due to its specific structural features, such as the hydroxyl group at the γ-position, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
40951-19-7 |
|---|---|
Molecular Formula |
C10H11NaO3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-phenylbutanoate |
InChI |
InChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |
InChI Key |
IYRHDHMHGKWQGK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12498114.png)

![N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
![(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B12498139.png)
![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)
![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)

![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)

